molecular formula C27H30N2O5 B12482811 Methyl 5-{[2-(benzyloxy)-3-methoxybenzyl]amino}-2-(morpholin-4-yl)benzoate

Methyl 5-{[2-(benzyloxy)-3-methoxybenzyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12482811
M. Wt: 462.5 g/mol
InChI Key: NKAQPYLUVSCDCA-UHFFFAOYSA-N
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Description

METHYL 5-({[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including a benzyloxy group, a methoxy group, and a morpholine ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-({[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzyloxy intermediate: This step involves the reaction of a suitable benzyl alcohol derivative with a methoxy-substituted benzyl halide under basic conditions to form the benzyloxy intermediate.

    Amination reaction: The benzyloxy intermediate is then subjected to an amination reaction with a suitable amine, such as morpholine, under controlled conditions to introduce the amino group.

    Esterification: The final step involves the esterification of the amino-substituted intermediate with methyl benzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-({[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 5-({[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and pharmacology.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of METHYL 5-({[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    METHYL 5-ACETYL-2-(BENZYLOXY)BENZOATE: Similar in structure but with an acetyl group instead of an amino group.

    METHYL 5-{[4-(BENZYLOXY)-3-METHOXYBENZYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE: Similar in structure with slight variations in the position of substituents.

Uniqueness

METHYL 5-({[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H30N2O5

Molecular Weight

462.5 g/mol

IUPAC Name

methyl 5-[(3-methoxy-2-phenylmethoxyphenyl)methylamino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C27H30N2O5/c1-31-25-10-6-9-21(26(25)34-19-20-7-4-3-5-8-20)18-28-22-11-12-24(23(17-22)27(30)32-2)29-13-15-33-16-14-29/h3-12,17,28H,13-16,18-19H2,1-2H3

InChI Key

NKAQPYLUVSCDCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)CNC3=CC(=C(C=C3)N4CCOCC4)C(=O)OC

Origin of Product

United States

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